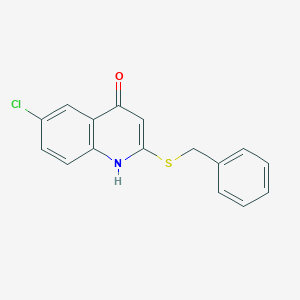
2-(Benzylthio)-6-chloroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzylthio group at the 2-position and a chlorine atom at the 6-position of the quinoline ring. The quinoline core is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-(Benzylthio)-6-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
2-(Benzylthio)-6-chloroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-(Benzylthio)-6-chloroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group and chlorine atom can influence the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
2-(Benzylthio)pyrimidines: Similar structure with a pyrimidine core.
2-(Benzylthio)benzimidazoles: Contains a benzimidazole core.
6-Chloroquinoline derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is unique due to the combination of the benzylthio group and chlorine atom on the quinoline ring, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
2-(Benzylthio)-6-chloroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antiproliferative, antimicrobial, and potential therapeutic applications.
- CAS Number : 625855-89-2
- Molecular Formula : C13H10ClN2S
- Molecular Weight : 250.75 g/mol
- IUPAC Name : this compound
Antiproliferative Activity
Research has indicated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been studied for its ability to inhibit cell growth and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 16.38 |
| HCT-116 (colon cancer) | 29.39 |
| Caco-2 (colorectal cancer) | 33.10 |
The mechanism of action involves the modulation of cellular pathways that lead to cell cycle arrest and apoptosis. Specifically, the compound has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial and fungal strains. Studies have reported minimal inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
| Candida albicans | 64 |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting signaling cascades related to cell growth and apoptosis.
The binding affinity and selectivity towards these targets are influenced by the compound's unique structural features, such as the benzylthio group and chloro substituent, which enhance its lipophilicity and membrane permeability .
Case Studies
- Anticancer Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with apoptosis confirmed through flow cytometry assays.
- Antimicrobial Efficacy : In vitro studies against Staphylococcus aureus and E. coli showed that the compound effectively inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting potential for treating resistant infections.
属性
CAS 编号 |
625855-89-2 |
|---|---|
分子式 |
C16H12ClNOS |
分子量 |
301.8 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI 键 |
QMHOTMVJRRVNGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















